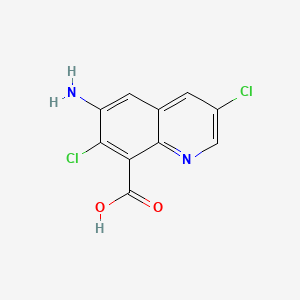

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-3,7-dichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNDBBKJLHPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,7-Dichloro-8-Quinolinecarboxylic Acid and its Theoretical 6-Amino Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3,7-dichloro-8-quinolinecarboxylic acid, a compound widely known as the herbicide quinclorac. Recognizing the interest in novel derivatives for research and development, this document also presents a theoretical exploration of a related, yet uncharacterized molecule: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. By examining the established data for the parent compound and integrating principles of physical organic chemistry, this guide offers insights into the predicted properties and potential synthetic pathways for this amino-substituted analog. This dual approach aims to equip researchers with a thorough understanding of a well-documented molecule while fostering innovation in the exploration of new chemical entities.

Introduction to the Quinolinecarboxylic Acid Scaffold

Quinolinecarboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities and applications, ranging from pharmaceuticals to agrochemicals.[1] The fusion of a quinoline ring system with a carboxylic acid moiety gives rise to a scaffold that can be functionalized at various positions to modulate its physicochemical and biological properties. 3,7-dichloro-8-quinolinecarboxylic acid, or quinclorac, is a prominent example, utilized as a selective herbicide.[2] Its mechanism of action is linked to its activity as a synthetic auxin, leading to uncontrolled growth and subsequent death of susceptible plant species.[3]

The focus of this guide is to provide a detailed examination of the physicochemical characteristics of quinclorac as a foundational molecule. Building upon this, we will venture into a theoretical analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The introduction of an amino group at the 6-position is anticipated to significantly alter the electronic and steric properties of the molecule, thereby influencing its solubility, acidity, and potential biological interactions. This exploration is intended to serve as a predictive resource for researchers interested in the synthesis and evaluation of novel quinolinecarboxylic acid derivatives.

Physicochemical Properties of 3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. The following sections detail the key characteristics of quinclorac.

Chemical Structure and Identifiers

The molecular structure of quinclorac is characterized by a quinoline ring substituted with two chlorine atoms at positions 3 and 7, and a carboxylic acid group at position 8.

Table 1: Chemical Identifiers for 3,7-Dichloro-8-Quinolinecarboxylic Acid

| Identifier | Value |

| IUPAC Name | 3,7-dichloroquinoline-8-carboxylic acid[2] |

| CAS Number | 84087-01-4[2] |

| Molecular Formula | C₁₀H₅Cl₂NO₂[2] |

| Molecular Weight | 242.06 g/mol [2] |

| SMILES | C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl[2] |

| InChIKey | FFSSWMQPCJRCRV-UHFFFAOYSA-N[2] |

Quantitative Physicochemical Data

The physicochemical properties of quinclorac are summarized in the table below. These parameters are crucial for predicting its behavior in various environmental and biological systems.

Table 2: Physicochemical Properties of 3,7-Dichloro-8-Quinolinecarboxylic Acid

| Property | Value | Source |

| Melting Point | 274 °C | [2] |

| Water Solubility | 65 mg/L (at 20 °C) | [3] |

| pKa | 4.34 | [2] |

| LogP (octanol-water) | -1.15 | [3] |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg (at 20°C) | [4] |

| Density | 1.75 g/cm³ | [2] |

-

Expert Interpretation: The low water solubility and moderate pKa of quinclorac indicate that its solubility is pH-dependent. In more alkaline conditions, where the carboxylic acid is deprotonated, its solubility is expected to increase. The negative LogP value suggests a preference for the aqueous phase over the lipid phase, which has implications for its environmental mobility and biological uptake. Its high melting point and low vapor pressure are indicative of a stable, non-volatile solid at room temperature.

Spectral Analysis of 3,7-Dichloro-8-Quinolinecarboxylic Acid

Spectroscopic data are essential for the identification and characterization of chemical compounds. The following sections provide an overview of the key spectral features of quinclorac.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry of quinclorac typically shows a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and potentially chlorine atoms, providing valuable structural information.[2]

Infrared (IR) Spectroscopy

The IR spectrum of quinclorac would display characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

O-H stretch of the carboxylic acid, appearing as a broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N stretches of the quinoline ring, in the 1450-1600 cm⁻¹ region.

-

C-Cl stretches , typically found in the fingerprint region below 800 cm⁻¹.

Synthesis and Analytical Methods for 3,7-Dichloro-8-Quinolinecarboxylic Acid

Synthetic Pathway

The commercial synthesis of quinclorac is a multi-step process that generally starts from 3,5-dichloroaniline.[3]

A [label="3,5-Dichloroaniline"]; B [label="7-Chloroquinoline"]; C [label="3,7-Dichloroquinoline"]; D [label="3,7-Dichloro-8-quinolinecarboxylic Acid"];

A -> B [label="Skraup Reaction"]; B -> C [label="Chlorination"]; C -> D [label="Carboxylation"]; }

-

Step 1: Skraup Quinoline Synthesis: 3,5-dichloroaniline undergoes a cyclization reaction with glycerol, typically in the presence of an oxidizing agent and sulfuric acid, to form 7-chloroquinoline.[3] The choice of the Skraup reaction is a classic and robust method for constructing the quinoline ring system.

-

Step 2: Chlorination: The resulting 7-chloroquinoline is then chlorinated at the 3-position to yield 3,7-dichloroquinoline.[3] This step introduces the second chlorine atom, a key feature of the final molecule.

-

Step 3: Carboxylation: Finally, a carboxylic acid group is introduced at the 8-position, often via a lithiation reaction followed by quenching with carbon dioxide, to produce 3,7-dichloro-8-quinolinecarboxylic acid.[3] This final step completes the synthesis of the target molecule.

Analytical Methodologies

The determination of quinclorac in various matrices, such as environmental samples and agricultural products, is crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed analytical technique.

Experimental Protocol: HPLC-MS/MS Analysis of Quinclorac

-

Sample Preparation:

-

Solid samples (e.g., soil, plant tissue) are extracted with a suitable organic solvent, such as acetonitrile or methanol, often with acidification to ensure the protonation of the carboxylic acid.

-

Liquid samples (e.g., water) may be subjected to solid-phase extraction (SPE) for pre-concentration and cleanup.

-

-

Chromatographic Separation:

-

A C18 reversed-phase HPLC column is typically used.

-

The mobile phase usually consists of a gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to maintain the analyte in its protonated form.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of the deprotonated molecule [M-H]⁻.

-

Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

-

-

Rationale for Method Selection: This method provides high selectivity and sensitivity, allowing for the detection and quantification of quinclorac at low concentrations in complex matrices. The use of MS/MS minimizes interferences from other components in the sample.

Theoretical Exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

As the direct synthesis and characterization of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid have not been reported in the available literature, this section provides a theoretical analysis of its potential physicochemical properties based on the known data of its parent compound, quinclorac, and the general effects of an amino substituent on the quinoline ring.

Predicted Physicochemical Properties

The introduction of an amino group at the 6-position is expected to have a significant impact on the molecule's properties.

Table 3: Predicted Physicochemical Properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

| Property | Predicted Effect of 6-Amino Group | Rationale |

| Solubility | Increased in acidic aqueous solutions | The amino group can be protonated to form a water-soluble ammonium salt. Overall polarity is increased.[7] |

| pKa | Two pKa values expected | The carboxylic acid will have a pKa, and the amino group will have its own pKa for its conjugate acid. The pKa of the carboxylic acid may be slightly altered due to the electronic effect of the amino group. The pKa of 6-aminoquinoline is approximately 5.63.[7] |

| Melting Point | Likely to be different from quinclorac | The introduction of the amino group allows for intermolecular hydrogen bonding, which could lead to a higher melting point. |

| Spectral Properties | Significant changes in NMR, IR, and UV-Vis spectra | The amino group will introduce new signals in the NMR and IR spectra and will act as a chromophore, shifting the UV-Vis absorption maxima. |

-

Expert Insight: The presence of both an acidic (carboxylic acid) and a basic (amino) group will make the molecule zwitterionic at a certain pH range. This will have a profound effect on its solubility, which is expected to be lowest at its isoelectric point and higher in both acidic and basic solutions.

Hypothetical Synthetic Approach

A plausible synthetic route to 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid could involve the nitration of a suitable quinoline precursor followed by reduction of the nitro group.

A [label="3,7-Dichloro-8-quinolinecarboxylic Acid"]; B [label="3,7-Dichloro-6-nitro-8-quinolinecarboxylic Acid"]; C [label="6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid"];

A -> B [label="Nitration"]; B -> C [label="Reduction"]; }

-

Nitration: Electrophilic nitration of 3,7-dichloro-8-quinolinecarboxylic acid would likely introduce a nitro group onto the benzene ring of the quinoline system. The directing effects of the existing substituents would need to be carefully considered to achieve substitution at the 6-position.

-

Reduction: The nitro group can then be reduced to an amino group using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.[8]

-

Causality Behind Experimental Choices: The nitration-reduction sequence is a well-established and reliable method for introducing an amino group onto an aromatic ring. The choice of reducing agent would be critical to avoid any unwanted side reactions with the chloro and carboxylic acid functionalities.

Predicted Spectral Characteristics

-

¹H NMR: The introduction of the amino group at the 6-position would lead to a significant upfield shift of the protons on the benzene ring, particularly the proton at the 5-position, due to the electron-donating nature of the amino group.[6]

-

¹³C NMR: The carbon atoms of the benzene ring, especially C5, C7, and the ipso-carbon C6, would also experience shifts in their resonance frequencies.[6]

-

IR Spectroscopy: The IR spectrum would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine, in addition to the characteristic bands of the carboxylic acid and the quinoline ring.

-

Mass Spectrometry: The molecular ion peak would increase by 15 mass units (the difference between an amino group and a hydrogen atom). The fragmentation pattern might show the loss of the amino group or related fragments.

Safety and Toxicological Profile

3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)

Quinclorac is classified as having low acute toxicity via oral, dermal, and inhalation routes.[2] It can cause skin and eye irritation.[2] Chronic toxicity studies have been conducted, and regulatory agencies have established acceptable daily intake levels.

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Theoretical)

The toxicological profile of the 6-amino derivative is unknown. However, amino-substituted aromatic compounds can sometimes exhibit different toxicological properties compared to their parent compounds. For instance, 6-aminoquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, any handling of this hypothetical compound should be done with appropriate safety precautions in a laboratory setting.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac), a compound of significant interest in the agrochemical industry. By presenting its structural, spectral, synthetic, and analytical data in a structured and accessible format, this guide serves as a valuable resource for researchers working with this molecule.

Furthermore, the theoretical exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid offers a predictive framework for the design and synthesis of novel quinolinecarboxylic acid derivatives. The anticipated changes in solubility, pKa, and spectral properties due to the introduction of the 6-amino group provide a starting point for further experimental investigation. It is our hope that this guide will not only serve as a comprehensive reference for a known compound but also inspire the exploration of new chemical space within this important class of heterocyclic molecules.

References

-

PubChem. (n.d.). Quinclorac. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU. (2025, October 29). Quinclorac (Ref: BAS 514H). University of Hertfordshire. Retrieved from [Link]

-

Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2). Retrieved from [Link]

-

Li, G., Jia, C., Sun, K., Lv, Y., Zhao, F., Zhou, K., & Wu, H. (2015). Copper(ii)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines. Organic & Biomolecular Chemistry, 13(10), 2964–2968. Retrieved from [Link]

-

Newsom Seed. (n.d.). SAFETY DATA SHEET Quinclorac 1.5L. Retrieved from [Link]

-

(2025, August 7). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.

-

PubMed Central (PMC). (n.d.). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. National Institutes of Health. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6543. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Molecules, 26(21), 6592. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)

A Note to the Reader: This technical guide addresses the chemical compound 3,7-dichloro-8-quinolinecarboxylic acid . Extensive searches for "6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid" did not yield publicly available scientific data, including a specific CAS number or molecular weight. This suggests the compound is either novel, proprietary, or not widely documented. The following information pertains to the well-researched, structurally related compound, 3,7-dichloro-8-quinolinecarboxylic acid, which lacks the 6-amino functional group.

Introduction

3,7-Dichloro-8-quinolinecarboxylic acid, widely known by its common name quinclorac, is a synthetic auxin herbicide.[1][2] As a member of the quinolinecarboxylic acid class of compounds, it is recognized for its selective efficacy in controlling a variety of weeds, particularly in rice cultivation and turfgrass management.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and applications for researchers, scientists, and professionals in drug development and agrochemical science.

Physicochemical Properties

Quinclorac is a colorless to white/yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84087-01-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [1][2][3][4][6] |

| Molecular Weight | 242.05 g/mol | [1][2][6][7] |

| Melting Point | 274 °C | [1][5] |

| Solubility in Water | 0.065 mg/kg (pH 7, 20 °C) | [1] |

| IUPAC Name | 3,7-dichloroquinoline-8-carboxylic acid | [2][4] |

Synthesis and Formulation

While specific, detailed synthesis protocols are often proprietary, the general synthesis of quinolinecarboxylic acids involves multi-step chemical reactions. For laboratory purposes, quinclorac is commercially available from various chemical suppliers.[5] It is often formulated as a dimethylamine salt to improve its solubility and efficacy for agricultural applications.[1]

Mechanism of Action: A Synthetic Auxin

Quinclorac's herbicidal activity stems from its function as a synthetic auxin.[1][2] Auxins are a class of plant hormones that regulate various growth and developmental processes. At the concentrations applied for weed control, quinclorac disrupts these normal hormonal pathways, leading to uncontrolled growth and eventual plant death in susceptible species.

The precise molecular targets can vary between plant species. In some grasses, resistance to quinclorac has been linked to the activity of specific cytochrome P450 enzymes, such as CYP81A6 in rice, which are capable of metabolizing the herbicide.[2]

Experimental Protocols: Crystallization for Structural Analysis

The structural elucidation of quinclorac has been achieved through single-crystal X-ray diffraction. A representative experimental protocol for obtaining suitable crystals is described below.[6]

Objective: To grow single crystals of 3,7-dichloro-8-quinolinecarboxylic acid suitable for X-ray crystallographic analysis.

Materials:

-

3,7-dichloro-8-quinolinecarboxylic acid (quinclorac)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

Procedure:

-

Dissolve a known quantity of quinclorac (e.g., 0.121 g, 0.5 mmol) in a minimal amount of DMSO (e.g., 10 mL) to achieve saturation or near-saturation.[6]

-

Place the resulting solution in a small, clean beaker or vial.

-

Place this container within a larger, sealed chamber containing a reservoir of diethyl ether.

-

Allow the ether vapor to slowly diffuse into the DMSO solution at room temperature over several days.[6]

-

Colorless, prism-like crystals suitable for crystallographic analysis will form as the solubility of quinclorac decreases.[6]

Causality of Experimental Choices:

-

DMSO as Solvent: DMSO is an effective solvent for quinclorac, allowing for the preparation of a concentrated solution.

-

Vapor Diffusion with Diethyl Ether: Diethyl ether acts as an anti-solvent. Its slow vapor diffusion into the DMSO solution gradually reduces the solubility of quinclorac, promoting the slow and orderly formation of high-quality crystals rather than rapid precipitation.

Structural Insights from Crystallography

X-ray diffraction studies reveal that in its solid state, quinclorac molecules are organized primarily through two types of intermolecular interactions:

-

π-π Stacking: Neighboring quinoline ring systems stack on top of each other.[3][6]

-

Hydrogen Bonding: The carboxylic acid group of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule.[3][6]

These interactions contribute to the formation of a stable, triclinic crystal lattice.[3][6]

Applications in Research and Development

Beyond its primary use as a herbicide, the quinoline scaffold is of significant interest in medicinal chemistry and drug discovery. Quinolone derivatives, a related class of compounds, are known for their antibacterial properties.[1]

Potential Research Directions:

-

Antimicrobial Drug Development: The core quinoline structure can be modified to explore potential antibacterial or antifungal agents.[8]

-

Enzyme Inhibition Studies: Dichloro-quinolinedione derivatives have been investigated as substrates for enzymes like DT-diaphorase (NQO1), suggesting that quinoline-based compounds can be designed to interact with specific biological targets.[9]

-

Antioxidant and Neuroprotective Agents: 8-aminoquinoline derivatives have been synthesized and evaluated for their antioxidant and copper-chelating properties, with potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.[8]

Logical Workflow for Investigating Novel Quinolone Derivatives

The development of new quinoline-based compounds for pharmaceutical or agrochemical applications typically follows a structured workflow.

Caption: A typical workflow for the discovery and optimization of novel quinoline derivatives.

Conclusion

3,7-Dichloro-8-quinolinecarboxylic acid (quinclorac) is a well-characterized herbicide with a clear mechanism of action as a synthetic auxin. While the specific compound 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is not documented in readily accessible scientific literature, the broader family of quinoline derivatives represents a versatile scaffold. This structural motif continues to be a valuable starting point for the development of new therapeutic agents and agrochemicals, with ongoing research exploring their potential in areas ranging from antimicrobial treatment to neuroprotection. The synthesis and evaluation of novel derivatives, guided by established workflows, will undoubtedly lead to the discovery of new compounds with significant biological activity.

References

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E64(9), o1786. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91739, Quinclorac. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Quinclorac. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Filippi, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 9), o1786. Available at: [Link]

-

Szymański, P., et al. (2021). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 26(11), 3335. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 9), o1786. Available at: [Link]

-

Filippi, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed. Available at: [Link]

-

Birley, A. J., & Evans, R. H. (1990). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. British Journal of Pharmacology, 101(1), 29–33. Available at: [Link]

-

Krishna, V. S., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2975. Available at: [Link]

-

Deshmukh, R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

-

alanwood.net. (n.d.). quinclorac data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

-

Fang, Y., et al. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform, 42(42). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinclorac - Wikipedia [en.wikipedia.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

Spectroscopic Analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid: A Technical Guide

Introduction

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a fused heterocyclic system with amino, chloro, and carboxylic acid functionalities, necessitates a thorough characterization to ensure its identity, purity, and to understand its chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of such molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid and outlines the methodologies for their acquisition and interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural characterization of this compound.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid dictates the spectroscopic signatures that are anticipated. The quinoline core, with its aromatic protons, will be evident in the ¹H NMR spectrum. The presence of the carboxylic acid and amino groups will give rise to characteristic signals in both NMR and IR spectra. The overall molecular weight and fragmentation patterns, influenced by the two chlorine atoms, will be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, both ¹H and ¹³C NMR would be essential.

¹H NMR (Proton NMR)

Expected Chemical Shifts (δ) in DMSO-d₆:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H₂ | ~8.9 - 9.1 | d | J ≈ 4.0 |

| H₄ | ~7.8 - 8.0 | d | J ≈ 4.0 |

| H₅ | ~7.5 - 7.7 | s | - |

| -NH₂ | ~5.0 - 6.0 | br s | - |

| -COOH | ~13.0 - 14.0 | br s | - |

Note: The chemical shifts are predictions and can vary based on solvent and concentration. The broad signals for the -NH₂ and -COOH protons are due to exchange with residual water in the solvent.

Experimental Protocol:

A sample of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (from -NH₂ and -COOH), allowing for their observation. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Causality in Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its excellent dissolving power and its ability to reveal labile protons.

-

Field Strength: A higher magnetic field strength (≥ 400 MHz) provides better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in a complex aromatic system.

¹³C NMR (Carbon-13 NMR)

Expected Chemical Shifts (δ) in DMSO-d₆:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165 - 170 |

| Aromatic Carbons | ~110 - 150 |

| C-Cl | ~120 - 135 |

| C-NH₂ | ~140 - 150 |

Note: Specific assignments of the aromatic carbons would require advanced 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies (cm⁻¹):

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3500 - 3300 | Medium (two bands) |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C and C=N stretch (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Strong |

Experimental Protocol:

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Causality in Experimental Choices:

-

ATR Technique: ATR is a modern and convenient method for obtaining IR spectra of solid samples, eliminating the need for preparing KBr pellets.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is C₁₀H₆Cl₂N₂O₂.

Expected Molecular Ion Peaks:

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The two main isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

-

[M]⁺ (with two ³⁵Cl): m/z = 256

-

[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl): m/z = 258

-

[M+4]⁺ (with two ³⁷Cl): m/z = 260

The expected ratio of the intensities of these peaks will be approximately 9:6:1.

Experimental Protocol:

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. A dilute solution of the sample is introduced into the mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

Causality in Experimental Choices:

-

HRMS: Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

ESI: A soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and simplifying the spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. Each technique offers a unique and complementary piece of information that, when combined, leads to an unambiguous assignment of the molecule's structure. This guide provides the foundational knowledge and expected data for researchers working with this important chemical entity, ensuring scientific integrity and facilitating its application in drug discovery and development.

References

Due to the lack of specific experimental data for 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid in the public domain, this section provides general references to authoritative sources on spectroscopic techniques.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

A Technical Guide to the Potential Biological Activity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of therapeutic applications.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles to achieve desired biological effects, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, under-explored derivative, 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, and its potential biological significance.

The Primary Analog: 3,7-dichloro-8-quinolinecarboxylic Acid (Quinclorac)

The most direct structural comparison to our target compound is 3,7-dichloro-8-quinolinecarboxylic acid, commonly known as quinclorac.[3][4][5] This compound is a well-established herbicide used for the post-emergence control of weeds, particularly in rice cultivation.[3][6]

Mechanism of Action as a Herbicide

Quinclorac functions as a synthetic auxin.[3][6] It mimics the activity of the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of growth in susceptible plants.[6] This hormonal imbalance disrupts normal cellular processes, ultimately causing cell membrane rupture and plant death.[6] The primary modes of action are thought to involve:

-

Auxinic Effects: Quinclorac is believed to be recognized by auxin receptors, such as the TIR1 protein, which triggers a signaling cascade leading to the degradation of transcriptional repressors.[7] This, in turn, activates auxin-responsive genes, leading to an accumulation of ethylene and cyanide, which are phytotoxic.[7]

-

Cell Wall Biosynthesis Inhibition: Some studies suggest that quinclorac may interfere with the incorporation of glucose into the cell wall, particularly cellulose.[7] However, this is a point of some debate, with other research indicating it may be a secondary effect of the primary auxinic action.[7]

Pharmacokinetics in Mammalian Systems

In studies conducted on rats, quinclorac was found to be rapidly absorbed and eliminated, primarily through the urine.[3] The majority of the excreted compound was unchanged, though a glucuronide conjugate was identified in the bile.[3] This suggests that while it is absorbed, it does not undergo extensive metabolism in this model.[3]

The Impact of the 6-Amino Group: A Predictive Analysis

The key structural difference between quinclorac and our target compound is the addition of an amino group at the 6-position. This seemingly small modification can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity.

-

Increased Polarity and Hydrogen Bonding Potential: The amino group introduces a site for hydrogen bond donation and acceptance, which can alter the molecule's solubility and its ability to interact with biological targets such as proteins and nucleic acids.

-

Altered Electronic Properties: The electron-donating nature of the amino group can influence the electron distribution within the quinoline ring system, potentially affecting its reactivity and binding affinity for various enzymes and receptors.

-

Potential for New Metabolic Pathways: The amino group provides a new site for metabolic modification, such as acetylation or oxidation, which could lead to different pharmacokinetic and pharmacodynamic profiles compared to quinclorac.

Broader Context: Biological Activities of Quinolone Carboxylic Acid Derivatives

Beyond the herbicidal activity of quinclorac, the broader family of quinoline carboxylic acids exhibits a rich and diverse range of biological effects. This provides a fertile ground for hypothesizing the potential activities of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

-

Antimicrobial Activity: The quinolone class of antimicrobials, which includes well-known drugs like ciprofloxacin and levofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[8] The core quinoline scaffold is central to this activity.

-

Anticancer Properties: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[2][9] Some have been shown to inhibit enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), while others disrupt tubulin polymerization, a critical process in cell division.[2] Certain quinoline-2-carboxylic and quinoline-4-carboxylic acids have shown significant growth inhibition against breast and cervical cancer cell lines.[9]

-

Anti-inflammatory Effects: Some quinoline-4-carboxylic and quinoline-3-carboxylic acids have displayed impressive anti-inflammatory properties in cellular models, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[9]

-

Enzyme Inhibition: Quinoline-based compounds have been developed as potent inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[10][11]

Proposed Research Workflow for Investigating Biological Activity

Given the lack of direct data, a systematic investigation is required to elucidate the potential biological activities of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The following is a proposed experimental workflow:

Initial Screening for Broad Biological Activity

A logical first step is to perform a battery of in vitro screens to identify potential areas of biological activity. This could include:

-

Antimicrobial Assays: Test the compound against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).

-

Cytotoxicity Assays: Evaluate the compound's effect on the viability of various human cancer cell lines (e.g., breast, colon, lung, prostate) to identify any potential anticancer activity. The sulforhodamine B (SRB) colorimetric assay is a common method for this.[9]

-

Anti-inflammatory Assays: Use a cell-based model, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, to assess the compound's ability to reduce the production of inflammatory mediators.[9]

-

Antioxidant Assays: Determine the compound's radical scavenging capacity using methods like the DPPH assay.[9]

Caption: Proposed initial workflow for screening the biological activity of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid.

Mechanistic Studies for Identified "Hits"

If the initial screening yields a positive "hit" in any of the assays, the next step is to investigate the underlying mechanism of action.

-

For Antimicrobial Activity: If the compound shows antimicrobial properties, experiments could be designed to determine if it inhibits DNA gyrase or topoisomerase IV, characteristic of the quinolone class of antibiotics.

-

For Anticancer Activity: If cytotoxicity is observed, further studies could explore the mechanism of cell death (apoptosis vs. necrosis), its effect on the cell cycle, and its potential to inhibit specific cancer-related enzymes or signaling pathways.

-

For Anti-inflammatory Activity: For anti-inflammatory hits, the effect on the expression of pro-inflammatory genes and proteins (e.g., TNF-α, IL-6, COX-2) could be quantified using techniques like qPCR and Western blotting.

Caption: Proposed mechanistic studies following initial hit identification.

Summary and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of its structural analogs suggests that 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a compound of significant interest for biological investigation. The addition of a 6-amino group to the quinclorac backbone has the potential to shift its biological activity away from herbicidal and towards therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The proposed research workflow provides a clear and logical path forward for elucidating the true biological potential of this novel compound. Further synthesis and in-depth biological evaluation are warranted to explore its therapeutic promise.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91739, Quinclorac. Retrieved from [Link].

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(9), o1786. Available at: [Link]

-

Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E, E64(9), o1786. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (2015). Quinclorac. In Pesticide residues in food 2015. Retrieved from [Link]

-

Fipke, M. V., & Vidal, R. A. (2016). Integrative Theory of the Mode of Action of Quinclorac: Literature Review. Planta Daninha, 34. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7159. Available at: [Link]

-

Kpokiri, E. E., et al. (2020). Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. PLOS ONE, 15(7), e0236445. Available at: [Link]

-

Kubanik, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5583–5593. Available at: [Link]

-

Le, T., & Laponogov, I. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. International Journal of Molecular Sciences, 22(21), 11563. Available at: [Link]

-

Lindsley, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4486–4495. Available at: [Link]

-

Kumar, A., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(11), 3465. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). Available at: [Link]

-

Reichert, W., et al. (2024). Quinclorac (QCR) Herbicide Induces Hepatotoxicity, Cytotoxicity, and Oxidative Stress in Zebrafish. Journal of Sustainable Development, 17(6), 95. Available at: [Link]

-

ResearchGate. (n.d.). Examples of biologically active compounds and natural products featuring (halo)-quinoline motifs. Retrieved from [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

-

Sabat, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1081. Available at: [Link]

-

Tran, D. N., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 711. Available at: [Link]

-

Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1782–1787. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of Novel Quinolinecarboxylic Acid Derivatives

Abstract

The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the discovery process for novel quinolinecarboxylic acid derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into modern synthetic strategies, elucidate the critical role of structure-activity relationship (SAR) studies, and present detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, providing a framework for rational drug design and optimization.

The Quinolinecarboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The fusion of a benzene ring to a pyridine ring creates the quinoline heterocycle, a structure that has proven to be a versatile template for interacting with a wide array of biological targets.[3] Derivatives of this core are integral to drugs with applications ranging from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer and anti-inflammatory agents.[2][4] The carboxylic acid moiety, in particular, often serves as a critical pharmacophore, capable of forming key hydrogen bonds or salt bridges with biological receptors, or acting as a metal chelator.[4] The ongoing exploration of this scaffold continues to yield compounds with significant therapeutic potential, including kinase inhibitors for oncology and novel antimicrobial agents.[5]

The general workflow for discovering novel derivatives is a systematic process that integrates synthesis, purification, characterization, and biological evaluation in a cyclical manner to refine and optimize lead compounds.

Caption: High-level workflow for the discovery of novel therapeutic agents.

Modern Synthetic Strategies: The Doebner Reaction Case Study

The synthesis of the quinoline-4-carboxylic acid core can be achieved through several named reactions, including the Pfitzinger and Doebner reactions.[1] While effective, classical methods like the conventional Doebner reaction often provide low yields when utilized with electron-deficient anilines, limiting the chemical space available for exploration.[1] Recent advancements have focused on overcoming these limitations.

A notable development is the Doebner hydrogen-transfer reaction, which has been optimized for the synthesis of substituted quinolines from a wider range of anilines, including those with electron-withdrawing groups.[1] This three-component reaction involves an aniline, an aldehyde, and pyruvic acid.

Mechanistic Rationale and Optimization

The reaction proceeds via the formation of an imine from the aniline and aldehyde. This imine then reacts with pyruvic acid to form a dihydroquinoline intermediate. The crucial insight in the hydrogen-transfer modification is that a second equivalent of the imine acts as an oxidant, accepting hydrogen from the dihydroquinoline to yield the final aromatic quinoline product.[1] This understanding directly informs the optimization strategy: using an excess of the aniline and aldehyde reactants can drive the reaction towards higher yields.[1]

Caption: Simplified mechanism of the Doebner hydrogen-transfer reaction.

Experimental validation has shown that for electron-deficient anilines, traditional conditions like refluxing in ethanol are inefficient.[1] A systematic screening of acid catalysts and solvents revealed that a combination of BF₃·THF in acetonitrile (MeCN) at elevated temperatures provides significantly improved yields.[1] The choice of MeCN is not arbitrary; while THF gave similar yields, MeCN was selected for its superior post-treatment characteristics, simplifying product isolation.[1]

| Entry | Catalyst (equiv.) | Solvent | Temp (°C) | Yield (%) | Rationale for Change |

| 1 | H₂NSO₃H | EtOH | Reflux | Low | Baseline conventional Doebner conditions.[1] |

| 2 | BF₃·THF (1.0) | EtOH | 65 | Low | Testing Lewis acid catalyst; solvent is suboptimal.[1] |

| 3 | BF₃·THF (1.0) | Toluene | 65 | Low | Non-polar aprotic solvent is ineffective.[1] |

| 4 | BF₃·THF (1.0) | MeCN | 65 | Moderate | Polar aprotic solvent shows significant improvement.[1] |

| 5 | BF₃·THF (0.5) | MeCN | 80 | High | Optimized catalyst loading and temperature.[1] |

Detailed Experimental Protocol: Synthesis of a Substituted Quinoline-4-carboxylic Acid

This protocol is adapted from an optimized Doebner hydrogen-transfer reaction.[1]

Materials:

-

Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 equiv)

-

Substituted Benzaldehyde (e.g., benzaldehyde) (2.0 equiv)

-

Pyruvic Acid (1.0 equiv)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline (1.0 equiv) and anhydrous acetonitrile.

-

Reagent Addition: Add the substituted benzaldehyde (2.0 equiv) followed by the BF₃·THF catalyst (0.5 equiv) to the stirred solution at room temperature.

-

Heating: Heat the reaction mixture to 80 °C.

-

Slow Addition: Add a solution of pyruvic acid (1.0 equiv) in acetonitrile dropwise to the heated reaction mixture over 30 minutes. This slow addition is crucial to suppress decomposition and impurity formation at high temperatures.[1]

-

Reaction Monitoring: Maintain the reaction at 80 °C for 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure quinoline-4-carboxylic acid derivative.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are the cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications influence biological activity. For quinolinecarboxylic acids, SAR analysis has identified several key regions of the molecule where substitutions are critical for potency and selectivity.

A study on quinoline-4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase, an anticancer target, identified three critical regions for activity[6]:

-

C2 Position: Requires bulky, hydrophobic substituents for potent inhibition.

-

C4 Position: A strict requirement for the carboxylic acid group (or its salt) is observed, highlighting its role in target binding.

-

Benzo Portion (C5-C8): Appropriate substitutions on the fused benzene ring are necessary to optimize activity.

Further studies on antiproliferative quinoline derivatives have revealed additional SAR insights[7]:

-

C7 Position: A large, bulky alkoxy substituent (e.g., a benzyloxy group) is beneficial for antiproliferative activity.

-

C4 Position: An amino side chain at this position enhances activity. The length of this side chain is also critical, with a two-carbon (ethyl) linker being optimal.

Caption: Key structure-activity relationship points on the quinoline scaffold.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful lead optimization strategy where one atom or group is exchanged for another with similar physical or chemical properties to improve the compound's overall profile.[8][9] This can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity.[8] For example, a labile benzanilide core in a series of quinoline carboxamide-type ABCG2 modulators was successfully replaced with a more stable N-biphenylyl system to prevent rapid enzymatic cleavage in plasma.[10] Another common strategy involves replacing hydrogen atoms with fluorine to block sites of metabolic oxidation or to modulate the pKa of nearby basic centers.[8]

Therapeutic Applications and Biological Evaluation

Novel quinolinecarboxylic acid derivatives are being investigated for a wide range of diseases, with promising results in oncology, infectious diseases, and inflammation.[4][11]

| Derivative Class | Therapeutic Area | Key Findings | IC₅₀ / Activity | Reference(s) |

| 2-Biphenyl-quinoline-4-carboxylic acids | Anticancer | Inhibition of dihydroorotate dehydrogenase. | Varies by analog | [6] |

| 7-Benzyloxy-quinolin-4-amine derivatives | Anticancer | Induction of p53/Bax-dependent apoptosis. | < 1.0 µM | [7] |

| 1-Alkoxy-4-oxo-3-quinolinecarboxylic acids | Antimicrobial | Potent activity against Gram-negative bacteria and S. aureus. | Comparable to N-ethyl derivatives | [11] |

| Quinolines (general) | Anti-inflammatory | Inhibition of LPS-induced inflammation in macrophages. | Appreciable vs. indomethacin | [4] |

Protocol: In Vitro Antiproliferation Sulforhodamine B (SRB) Assay

This protocol, based on methods described for evaluating novel anticancer agents, provides a reliable system for assessing the cytotoxicity of newly synthesized compounds.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solutions)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Tris base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Multichannel pipette, microplate reader (510 nm)

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Cisplatin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates on a gyratory shaker for 5-10 minutes.

-

Measurement: Read the absorbance (optical density) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition versus log concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The discovery of novel quinolinecarboxylic acid derivatives remains a vibrant and highly productive field of research. By leveraging modern, robust synthetic methodologies like the optimized Doebner reaction, chemists can efficiently access a wide diversity of structures. A deep understanding of the causality behind experimental choices, coupled with systematic SAR analysis and validated biological screening protocols, provides a powerful engine for the rational design of next-generation therapeutic agents. The insights and protocols detailed in this guide offer a practical framework for researchers and drug development professionals to navigate the challenges and seize the opportunities inherent in this exciting area of medicinal chemistry.

References

-

Nakagawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

-

Al-Ostath, O., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

-

Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]

-

Roman, K., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][11][12]triazino[2,3-c]quinazolines. PubMed Central. Available at: [Link]

-

Al-Harthy, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

-

Wetsch, A. M., et al. (2012). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed Central. Available at: [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

-

Castillo-Ríos, D., et al. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. Available at: [Link]

-

Tighadouini, S., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

-

Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025). Semantic Scholar. Available at: [Link]

-

Li, W., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. Available at: [Link]

-

Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 10. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Emergence of Substituted Quinolines: A Technical Primer on 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid as a Putative Synthetic Auxin Analog

For the attention of researchers, scientists, and professionals in drug and herbicide development, this guide provides an in-depth exploration of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid. While direct experimental data on this specific molecule is not extensively published, this document synthesizes knowledge from its parent compound, quinclorac, and the broader class of synthetic auxins to present a technical framework for its synthesis, potential mechanism of action, and bioactivity evaluation.

Introduction: The Quest for Novel Auxin Analogs

Auxins represent a class of phytohormones that orchestrate a multitude of physiological and developmental processes in plants, from cell elongation and division to root initiation and tropic responses.[1][2] The discovery of natural auxins, most notably indole-3-acetic acid (IAA), has paved the way for the development of synthetic auxin analogs. These synthetic compounds often exhibit enhanced stability and selective activity, making them invaluable tools in agriculture and horticulture as herbicides and plant growth regulators.[1][3]

Among the various classes of synthetic auxins, quinolinecarboxylic acids have emerged as a significant group.[4] A prominent member of this family is quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a selective herbicide widely used in rice cultivation.[5] This guide focuses on a close structural derivative, 6-amino-3,7-dichloro-8-quinolinecarboxylic acid, postulating its potential as a novel synthetic auxin analog and providing a scientific basis for its investigation. The introduction of an amino group at the 6-position of the quinoline ring is a key structural modification that could modulate its biological activity, selectivity, and metabolic fate.

Physicochemical Properties and Structural Considerations

The core structure of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid is based on the quinoline heterocycle, substituted with two chlorine atoms, a carboxylic acid group, and an amino group.

| Property | Description |

| IUPAC Name | 6-Amino-3,7-dichloro-8-quinolinecarboxylic acid |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Parent Compound | Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) |

| Key Functional Groups | Carboxylic acid (-COOH), Amino (-NH₂), Chlorine (-Cl) |

The presence of the carboxylic acid group is a hallmark of auxin and auxin-like compounds, as it is crucial for interaction with the auxin receptor complex.[1] The chlorine substituents on the aromatic ring are known to enhance the herbicidal activity of many synthetic auxins. The novel addition of the amino group at the 6-position could influence the molecule's polarity, solubility, and its binding affinity to the auxin co-receptor complex, potentially altering its efficacy and selectivity.

Proposed Mechanism of Action: A Derivative's Potential Pathway

Synthetic auxins typically exert their effects by mimicking and overwhelming the natural auxin signaling pathway.[6] At the molecular level, auxins bind to a co-receptor complex consisting of an F-box protein (like TIR1/AFB) and an Aux/IAA transcriptional repressor.[7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor allows for the expression of auxin-responsive genes, which, when overstimulated, leads to uncontrolled growth and ultimately, plant death.[3]

For quinclorac, the mechanism is known to involve the stimulation of ethylene biosynthesis and, in susceptible dicotyledonous plants, the accumulation of abscisic acid (ABA), a plant hormone involved in stress responses and senescence.[5][8] It is hypothesized that 6-amino-3,7-dichloro-8-quinolinecarboxylic acid would follow a similar mechanism of action, with the amino group potentially modulating the strength of interaction with the TIR1/AFB co-receptors.

Caption: A conceptual workflow for the synthesis of the target compound.

Note: This represents a generalized and hypothetical synthetic pathway. The actual reaction conditions, including reagents, solvents, temperatures, and purification methods, would require experimental optimization.

Experimental Protocol: Pea (Pisum sativum) Straight Growth Bioassay for Auxin Activity

To evaluate the auxin-like activity of the synthesized 6-amino-3,7-dichloro-8-quinolinecarboxylic acid, a classic and reliable bioassay such as the pea straight growth test can be employed. This assay measures the elongation of epicotyl segments from etiolated pea seedlings in response to different concentrations of the test compound.

Materials:

-

Pea seeds (e.g., Pisum sativum L. 'Alaska')

-

Test compound: 6-amino-3,7-dichloro-8-quinolinecarboxylic acid

-

Positive control: Indole-3-acetic acid (IAA)

-

Negative control: Buffer solution

-

Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.8, containing 2% sucrose)

-

Petri dishes, filter paper, surgical blades, ruler

Methodology:

-

Seed Germination: Sterilize pea seeds and germinate them in the dark for 5-7 days until the epicotyls are approximately 5-7 cm long.

-

Epicotyl Sectioning: Under dim green light, excise 5 mm segments from the third internode of the etiolated pea epicotyls.

-

Preparation of Test Solutions: Prepare a stock solution of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid and IAA in a suitable solvent (e.g., DMSO) and then make serial dilutions in the buffer solution to achieve the desired test concentrations (e.g., 10⁻⁸ M to 10⁻³ M). The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all treatments.

-

Incubation: Place 10 epicotyl segments in each petri dish lined with filter paper moistened with 5 mL of the respective test solution (test compound, IAA, or buffer control).

-

Growth Measurement: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

-

Data Collection: After the incubation period, measure the final length of each epicotyl segment.

-

Analysis: Calculate the mean elongation for each treatment and express it as a percentage of the control. Plot the dose-response curves for the test compound and IAA.

Hypothetical Data Presentation and Interpretation

The following table presents hypothetical data from a pea straight growth bioassay to illustrate the potential dose-dependent auxin-like activity of 6-amino-3,7-dichloro-8-quinolinecarboxylic acid compared to IAA.

| Concentration (M) | Mean Elongation (% of Control) - IAA | Mean Elongation (% of Control) - 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid |

| 10⁻⁸ | 115 | 110 |

| 10⁻⁷ | 140 | 130 |

| 10⁻⁶ | 180 | 165 |

| 10⁻⁵ | 160 | 150 |

| 10⁻⁴ | 120 | 115 |

| 10⁻³ | 90 | 85 |

Interpretation:

In this hypothetical scenario, both IAA and the test compound exhibit a bell-shaped dose-response curve, which is characteristic of auxins. At lower concentrations, they promote cell elongation, while at higher concentrations, they become inhibitory. The data suggests that 6-amino-3,7-dichloro-8-quinolinecarboxylic acid possesses auxin-like activity, although it may be slightly less potent than the natural auxin, IAA. The optimal concentration for promoting elongation appears to be around 10⁻⁶ M for both compounds. The inhibitory effect at higher concentrations is consistent with the herbicidal action of synthetic auxins.

Concluding Remarks and Future Directions

While 6-amino-3,7-dichloro-8-quinolinecarboxylic acid remains a largely unexplored molecule, its structural similarity to the known synthetic auxin quinclorac provides a strong rationale for its investigation as a novel plant growth regulator. The introduction of the 6-amino group presents an intriguing modification that could lead to altered bioactivity, selectivity, and metabolic properties.

The experimental framework provided in this guide, including a plausible synthetic approach and a detailed bioassay protocol, offers a clear path for future research. Empirical validation of the synthesis and rigorous biological testing are essential next steps to elucidate the true potential of this compound. Further studies could also explore its mode of action in greater detail, including its interaction with the auxin receptor complex and its downstream effects on plant physiology. Such research will not only contribute to our fundamental understanding of structure-activity relationships in synthetic auxins but may also lead to the development of new and improved tools for agriculture and plant science.

References

-

Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

-

Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. [Link]

-

Wikipedia. (n.d.). Auxin. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Intra Radice. (n.d.). Bioassays for the detection of auxin and cytokinin activity in products for agricultural use. [Link]

-

Purdue University. (n.d.). Synthetic Auxins. Herbicide Symptoms. [Link]

-

Grossmann, K. (2007). Auxin herbicide action: lifting the veil step by step. Trends in Plant Science, 12(12), 535-537. [Link]

-

Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]

-

Gomes, D. A., & Scortecci, K. C. (2021). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 51(3). [Link]

-

Paque, S., & Weijers, D. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 67(16), 4761-4773. [Link]

-

Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link]

-

Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

-

SnapRevise. (2019, June 23). Plant Responses: Auxin in Phototropism and Geotropism | A-level Biology | OCR, AQA, Edexcel [Video]. YouTube. [Link]

-

Simple Lecture. (2022, December 8). Phytohormones or Plant growth regulators | Auxins, Cytokinins, Gibberellin, Abscisic acid, Ethylene [Video]. YouTube. [Link]

-